(2E)-3-{4-methoxy-3-[(quinolin-8-yloxy)methyl]phenyl}-1-(5-propylthiophen-2-yl)prop-2-en-1-one
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Overview
Description
(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a methoxy group, and a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-3-[(8-quinolyloxy)methyl]benzaldehyde with 5-propyl-2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or sulfoxides.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the propenone linkage to a saturated ketone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Quinoline N-oxides, sulfoxides.
Reduction: Saturated ketones.
Substitution: Halogenated derivatives.
Scientific Research Applications
(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique optical or electronic properties.
Mechanism of Action
The mechanism by which (E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes. The quinoline moiety is particularly important for its ability to intercalate with DNA, potentially disrupting cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety.
Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde, which share the thiophene ring structure.
Uniqueness
(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C27H25NO3S |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
(E)-3-[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]-1-(5-propylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C27H25NO3S/c1-3-6-22-12-15-26(32-22)23(29)13-10-19-11-14-24(30-2)21(17-19)18-31-25-9-4-7-20-8-5-16-28-27(20)25/h4-5,7-17H,3,6,18H2,1-2H3/b13-10+ |
InChI Key |
ZIOAYFAMYBHUHZ-JLHYYAGUSA-N |
Isomeric SMILES |
CCCC1=CC=C(S1)C(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
CCCC1=CC=C(S1)C(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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